1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.: 17117-09-8
VCID: VC21050625
InChI: InChI=1S/C18H27NO3/c1-14-12-15(17(20)8-4-2-5-9-17)19(22)16(13-14)18(21)10-6-3-7-11-18/h12-13,20-21H,2-11H2,1H3
SMILES: CC1=CC(=[N+](C(=C1)C2(CCCCC2)O)[O-])C3(CCCCC3)O
Molecular Formula: C18H27NO3
Molecular Weight: 305.4 g/mol

1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol

CAS No.: 17117-09-8

Cat. No.: VC21050625

Molecular Formula: C18H27NO3

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol - 17117-09-8

Specification

CAS No. 17117-09-8
Molecular Formula C18H27NO3
Molecular Weight 305.4 g/mol
IUPAC Name 1-[6-(1-hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol
Standard InChI InChI=1S/C18H27NO3/c1-14-12-15(17(20)8-4-2-5-9-17)19(22)16(13-14)18(21)10-6-3-7-11-18/h12-13,20-21H,2-11H2,1H3
Standard InChI Key KRFMBKCPHZPTRE-UHFFFAOYSA-N
SMILES CC1=CC(=[N+](C(=C1)C2(CCCCC2)O)[O-])C3(CCCCC3)O
Canonical SMILES CC1=CC(=[N+](C(=C1)C2(CCCCC2)O)[O-])C3(CCCCC3)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator